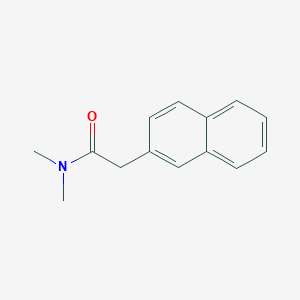![molecular formula C12H14ClNO3 B6635627 (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid, also known as CB-308, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid involves the inhibition of specific enzymes involved in cellular processes such as cell division and protein synthesis. This compound targets the active site of these enzymes, preventing them from functioning properly. By inhibiting these enzymes, (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid can effectively slow down or halt the growth of cancer cells and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can effectively inhibit the growth of cancer cells and reduce the symptoms of neurological disorders. Additionally, (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid for lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Additionally, this compound has a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid. One area of research involves the development of new drugs based on the chemical structure of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid involves the reaction of (S)-2-aminobutanoic acid with 4-chloro-2-methylbenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, forming an amide bond between the carboxylic acid group of (S)-2-aminobutanoic acid and the chloride group of 4-chloro-2-methylbenzoyl chloride. The resulting product is purified through recrystallization to obtain (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid in high purity.
Applications De Recherche Scientifique
(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of cancer. (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-3-10(12(16)17)14-11(15)9-5-4-8(13)6-7(9)2/h4-6,10H,3H2,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFETVLOEJCSZBS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)

